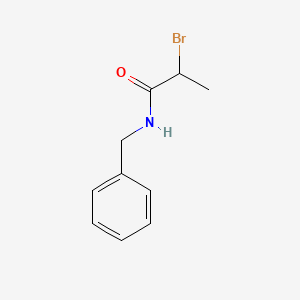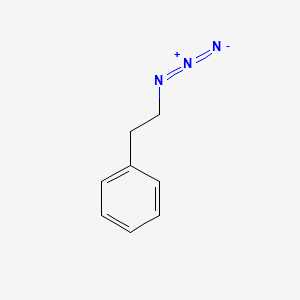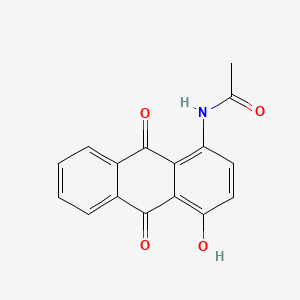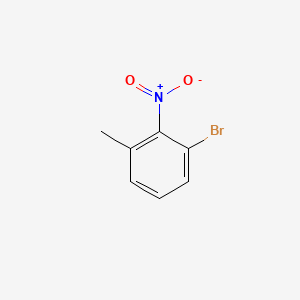![molecular formula C6H6N4 B1267286 1H-Pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-62-0](/img/structure/B1267286.png)
1H-Pyrazolo[3,4-b]pyridin-4-amine
描述
1H-Pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
作用机制
Target of Action
It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting potential interactions with enzymes and receptors that bind these bases.
Result of Action
Some studies have reported that related compounds exhibit anticancer activity against various tumor cell lines , suggesting that 1H-Pyrazolo[3,4-b]pyridin-4-amine might also have similar effects.
生化分析
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis. Additionally, this compound has shown inhibitory activity against tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 . The compound also affects cell signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of CDKs, leading to their inhibition and subsequent cell cycle arrest . Additionally, it interacts with TRKs, inhibiting their kinase activity and preventing downstream signaling that promotes cell proliferation . These interactions result in altered gene expression and reduced cell viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity . Long-term exposure to the compound can lead to persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, it may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its intended site of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with target biomolecules and subsequent biological effects.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, resulting in high yields and enantioselectivity . Another method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1H-Pyrazolo[3,4-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
科学研究应用
1H-Pyrazolo[3,4-b]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridin-4-amine can be compared with other similar compounds, such as:
- 1H-Pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the fusion pattern of the pyrazole and pyridine rings. The unique structural features of this compound contribute to its distinct chemical properties and biological activities .
属性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKJJGNQJKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309984 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-62-0 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives as anti-inflammatory agents?
A1: this compound derivatives, particularly those investigated in the provided studies, act as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [] This increase in cAMP, particularly in inflammatory cells like neutrophils, exerts anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α). []
Q2: How does the structure of this compound derivatives relate to their potency and emetogenicity as PDE4 inhibitors?
A2: The provided research highlights the Structure-Activity Relationship (SAR) of this compound derivatives concerning their potency as PDE4 inhibitors and their tendency to induce emesis (vomiting). Specifically, the study investigates the compound 1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1). [] While the exact structural modifications responsible for the reduced emetogenicity of EPPA-1 compared to other PDE4 inhibitors like rolipram aren't fully detailed in the study, it suggests that modifications within this scaffold can significantly impact both potency and emetogenicity. [, ] This suggests the possibility of designing novel this compound derivatives with an improved therapeutic index by fine-tuning their structure to enhance potency while minimizing emetic side effects.
Q3: What preclinical models were used to evaluate the efficacy and side effects of this compound derivatives as PDE4 inhibitors?
A3: Several preclinical models were employed to assess the efficacy and potential side effects of these compounds:
- In vitro: Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells were used to determine the potency of different PDE4 inhibitors in inhibiting TNF-α production. []
- In vivo: Researchers utilized a rat model of LPS-induced pulmonary neutrophilia to evaluate the in vivo anti-inflammatory efficacy of the compounds. []
- Emetogenicity: Two surrogate models were used to assess the emetic potential of the compounds:
- Rat pica feeding: This model exploits the behavior of rats consuming non-nutritive substances (kaolin) in response to nausea. []
- Reversal of α2-adrenoceptor-mediated anesthesia in mice: This model utilizes the ability of emetogenic compounds to reverse the anesthetic effects of α2-adrenoceptor agonists. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



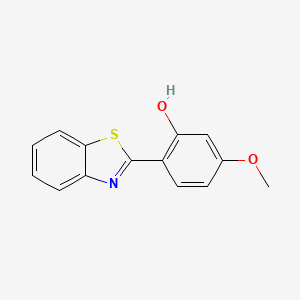

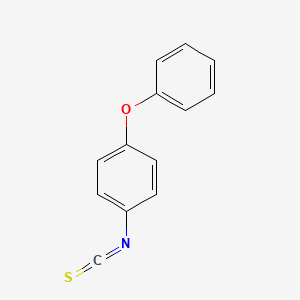


![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
